molecular formula C8H7IN2O B1604230 6-Iodo-4-methoxy-1H-indazole CAS No. 885523-20-6

6-Iodo-4-methoxy-1H-indazole

Cat. No. B1604230
M. Wt: 274.06 g/mol
InChI Key: MOUMKHFEGXJCNG-UHFFFAOYSA-N
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Description

6-Iodo-4-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7IN2O and a molecular weight of 274.06 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of indazoles, including 6-Iodo-4-methoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-Iodo-4-methoxy-1H-indazole consists of an indazole ring substituted with an iodine atom at the 6th position and a methoxy group at the 4th position .


Physical And Chemical Properties Analysis

6-Iodo-4-methoxy-1H-indazole has a density of 1.9±0.1 g/cm3 and a boiling point of 404.6±25.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Antiproliferative Activity

Indazole derivatives have been investigated for their potential antiproliferative activities towards human cancer cells. For instance, a series of indenopyrazoles, structurally related to indazoles, demonstrated promising antiproliferative activity without affecting antimicrobial and antimalarial activities at certain concentrations. This suggests the utility of indazole derivatives in cancer research, particularly in the synthesis of compounds targeting tubulin polymerization, which is a crucial process in cell division (Minegishi et al., 2015).

Corrosion Inhibition

Indazole derivatives have also been explored as corrosion inhibitors for metals in acidic media. This is demonstrated by triazole derivatives, which share a similar heterocyclic structure with indazoles. They have shown significant efficacy in preventing the corrosion of mild steel in acid media, indicating that indazole derivatives could be employed in developing novel corrosion inhibitors with high efficiency and specificity (Li et al., 2007).

Electronic Materials

Research on indazole-based electroactive materials has revealed their high thermal stabilities and good electrochemical stabilities, making them suitable for applications in electronic devices. The methoxy-substituted derivatives of indazoles, similar to 6-Iodo-4-methoxy-1H-indazole, show lower ionization potentials, which could be advantageous in the development of materials for organic electronics (Cekaviciute et al., 2012).

Enzyme Inhibition

Indazole derivatives have been identified as inhibitors of certain enzymes, such as nitric oxide synthase, which plays a role in various physiological processes. This suggests the potential of 6-Iodo-4-methoxy-1H-indazole in the development of pharmaceuticals targeting specific enzymatic pathways (Sopková-de Oliveira Santos et al., 2002).

Drug Release Mechanisms

Indazole derivatives are explored in the design of hydrogels for sustained drug release, indicating their utility in pharmaceutical formulations for controlled drug delivery. Triazole-containing hydrogels, which exhibit time-dependent swelling behavior, highlight the broader potential of heterocyclic compounds, including indazoles, in creating advanced drug delivery systems (Mishra et al., 2014).

Safety And Hazards

The safety information for 6-Iodo-4-methoxy-1H-indazole indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

6-iodo-4-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUMKHFEGXJCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646522
Record name 6-Iodo-4-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-4-methoxy-1H-indazole

CAS RN

885523-20-6
Record name 6-Iodo-4-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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